![molecular formula C14H8FN3O3S B2553938 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 476297-63-9](/img/structure/B2553938.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the introduction of fluoro and nitro groups into the benzothiazole and benzamide moieties, respectively. For instance, the synthesis of fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles has been reported to yield compounds with significant antibacterial activity . Although the exact synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide includes a benzothiazole ring system with a fluoro group at the 6-position and a nitrobenzamide moiety. These functional groups are known to influence the biological activity of the molecule, as seen in the potent mGluR1 antagonist activity of a related compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be inferred from related compounds. The introduction of electronegative substituents like fluoro and nitro groups can affect the compound's lipophilicity, solubility, and stability, which in turn can influence its pharmacokinetic profile and antibacterial activity, as observed in the fluoroquinolone derivatives .
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of 6-amino-2-phenylbenzothiazole, which bear similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, exhibit cytostatic activities against several malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006). Another study highlighted the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo, showing significant cytotoxic activity against various cancer cell lines (Stojković et al., 2006).
Antimicrobial Effects
Compounds bearing the fluoro-benzothiazole motif have demonstrated promising antimicrobial properties. For instance, certain fluoro-benzamides containing thiazole and thiazolidine showed significant antimicrobial activity against a range of bacteria and fungi (Desai et al., 2013). This includes activity against Gram-positive and Gram-negative bacteria as well as against fungal strains, highlighting their potential as antimicrobial agents.
Imaging Technologies
In the realm of imaging, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a compound closely related to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, has been investigated for its potential as a ligand in PET (Positron Emission Tomography) imaging of σ receptors. In vitro studies demonstrated high affinities to σ receptors, suggesting its utility in PET imaging technologies for identifying σ receptor-related pathologies (Shiue et al., 1997).
Future Directions
While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide” are not available, research into related compounds continues. For example, the identification of cinnamic acid derivatives as potential antifungal drugs and CYP53 family enzymes as their targets has revealed a potential inhibitor‐target system for antifungal drug development .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKMVAKUMTSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
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